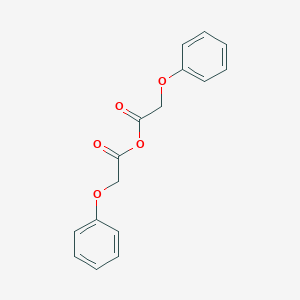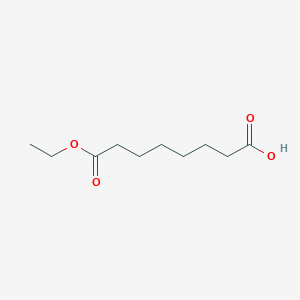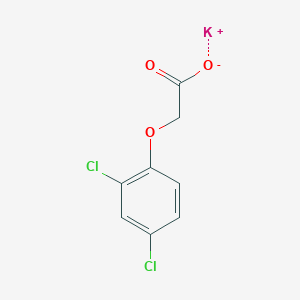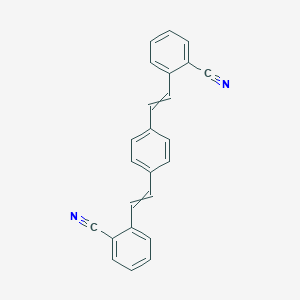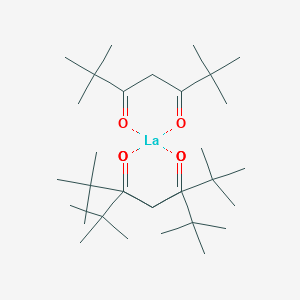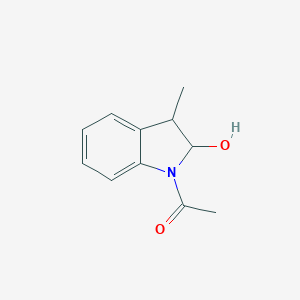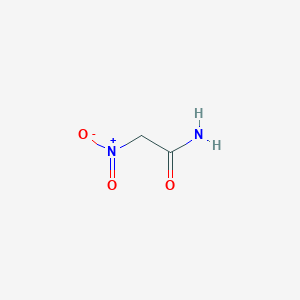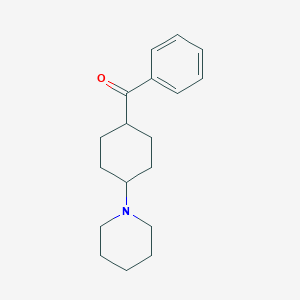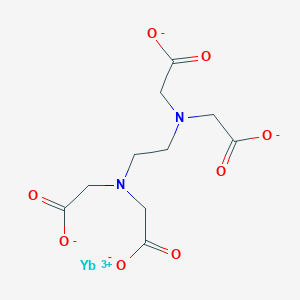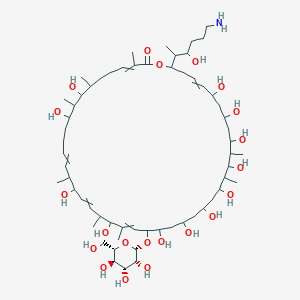
Desertomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desertomycin is a macrolide antibiotic produced by various species of the genus Streptomyces. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
準備方法
Synthetic Routes and Reaction Conditions
Desertomycin is primarily obtained through fermentation processes involving Streptomyces species. The biosynthesis of this compound involves polyketide synthase pathways, which are responsible for the assembly of its macrolide structure. The fermentation conditions typically include a nutrient-rich medium, controlled pH, temperature, and aeration to optimize the production of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes the cultivation of Streptomyces strains in a controlled environment, followed by extraction and purification of the antibiotic. The purification process often involves solvent extraction, chromatography, and crystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Desertomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound analogs with modified structures and potentially enhanced antibacterial activities .
科学的研究の応用
Desertomycin has been extensively studied for its applications in various fields:
Chemistry: this compound serves as a model compound for studying macrolide biosynthesis and the development of new synthetic methodologies.
Biology: It is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells.
作用機序
Desertomycin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the elongation of the peptide chain, ultimately leading to bacterial cell death. The molecular targets of this compound include the ribosomal proteins and RNA components involved in the translation process .
類似化合物との比較
Desertomycin is part of a family of macrolide antibiotics, which includes compounds such as erythromycin, azithromycin, and clarithromycin. Compared to these antibiotics, this compound exhibits unique structural features, such as additional double bonds and methyl groups, which contribute to its distinct antibacterial activity .
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: Known for its extended spectrum of activity and improved pharmacokinetic properties.
Clarithromycin: A macrolide with enhanced stability in acidic environments and improved activity against certain bacterial strains.
This compound’s unique structural modifications and potent antibacterial activity make it a valuable compound for further research and development in the field of antibiotics.
特性
CAS番号 |
12728-25-5 |
|---|---|
分子式 |
C61H109NO21 |
分子量 |
1192.5 g/mol |
IUPAC名 |
42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61-/m0/s1 |
InChIキー |
FKPDQSQJNFFSAS-VDBABUHVSA-N |
SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
異性体SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
正規SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
同義語 |
desertomycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
